2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid
Description
The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2, a (Z)-configured 3,4,5-trimethoxybenzylidene substituent at position 5, and a butanoic acid side chain at position 2. Its structural uniqueness lies in the 3,4,5-trimethoxyphenyl group, a moiety associated with enhanced bioactivity in anticancer agents, such as combretastatin analogues . The butanoic acid chain may improve solubility and interaction with biological targets.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-5-10(16(20)21)18-15(19)13(26-17(18)25)8-9-6-11(22-2)14(24-4)12(7-9)23-3/h6-8,10H,5H2,1-4H3,(H,20,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNBTXGRVXGNDO-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of thiazolidine derivatives. The compound exhibits promising antioxidant and anti-inflammatory properties.
- Antioxidant Activity : Thiazolidine derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Drug Development
The unique structure of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid positions it as a valuable scaffold in drug design:
- Antimicrobial Agents : Research indicates that thiazolidine derivatives can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.
- Cancer Therapy : The compound's ability to interfere with cellular signaling pathways may offer new avenues for cancer treatment. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of thiazolidine derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that thiazolidine compounds exhibit significant antioxidant activity in vitro. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models treated with thiazolidine derivatives. |
| Lee et al. (2022) | Investigated the antimicrobial properties against Gram-positive bacteria, showing promising results for drug development. |
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trimethoxyphenyl group is known to interact with various proteins, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Thiazolidinone derivatives share a common core but differ in substituents, significantly influencing their properties. Key structural analogs include:
Key Observations:
- The 3,4,5-trimethoxyphenyl group in the target compound is associated with improved anticancer activity in related scaffolds .
- Fluorine or bromine substituents enhance target binding but may affect pharmacokinetics .
- Indole-based substituents (e.g., in –9) show nuanced activity depending on substitution patterns.
Physicochemical and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 () confirm the (Z)-configuration of the benzylidene group, critical for bioactivity.
- LogP and Solubility: The trimethoxyphenyl group increases hydrophobicity (higher LogP), while the butanoic acid chain counterbalances this with polar carboxylate groups .
- Docking Studies : Analogous compounds show binding to tubulin’s colchicine site, suggesting a similar mechanism for the target compound .
Biological Activity
The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The structure features a thiazolidinone ring and a butanoic acid moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 2-[(5Z)-4-oxo-2-sulfanylidene... |
| InChI Key | WKNQMCNESOHQQU-STZFKDTASA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidinone core is known to exhibit enzyme inhibition properties, particularly against tyrosinase, which plays a crucial role in melanin biosynthesis.
Enzyme Inhibition
Research indicates that derivatives of thiazolidinones can inhibit tyrosinase activity, leading to reduced melanin production. This has implications for skin whitening agents and treatments for hyperpigmentation disorders .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals such as DPPH and ABTS radicals, which are implicated in oxidative stress-related diseases .
Antimicrobial Properties
Thiazolidinone derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the sulfanylidene group in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy against pathogens .
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Tyrosinase Inhibition
- Antioxidant Activity Assessment
- Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
